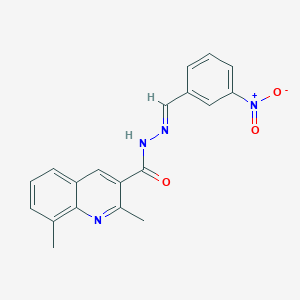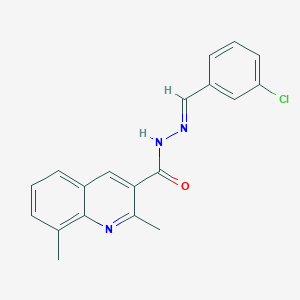![molecular formula C20H18ClN3OS B306783 N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306783.png)
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide, also known as CQAH, is a chemical compound that has been widely studied for its potential applications in scientific research. CQAH is a highly versatile compound that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been found to have a high affinity for certain metal ions, which may play a role in its biological activity.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis in cancer cells, and the disruption of cellular processes. N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been found to have anti-inflammatory and antioxidant properties, making it a potentially valuable tool for researchers studying these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in lab experiments is its versatility. N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. However, one limitation of using N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide. Some possible areas of focus include further studies on its mechanism of action, the development of new synthetic methods for producing N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide, and the exploration of its potential applications in the treatment of infectious diseases and other medical conditions. Additionally, researchers may continue to investigate the potential use of N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide as a fluorescent probe for detecting metal ions and as a tool for studying the mechanism of action of certain enzymes.
Synthesemethoden
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in the presence of a suitable catalyst. Other methods for synthesizing N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide have also been reported in the scientific literature.
Wissenschaftliche Forschungsanwendungen
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions, as a potential anti-cancer agent, and as a tool for studying the mechanism of action of certain enzymes. N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been studied for its potential use in the treatment of infectious diseases, such as malaria.
Eigenschaften
Produktname |
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide |
|---|---|
Molekularformel |
C20H18ClN3OS |
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-6-5-8-16-18(10-14(2)23-20(13)16)26-12-19(25)24-22-11-15-7-3-4-9-17(15)21/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+ |
InChI-Schlüssel |
ZYVJUTQJPPZVEM-SSDVNMTOSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CC=CC=C3Cl |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CC=CC=C3Cl)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306702.png)
![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide](/img/structure/B306714.png)

![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)


![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)